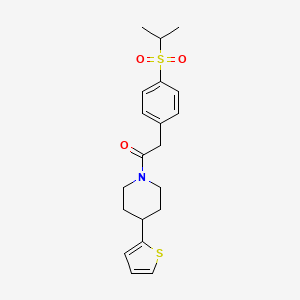
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the piperidine ring: Starting with a thiophene derivative, the piperidine ring is introduced through a nucleophilic substitution reaction.
Sulfonylation: The phenyl ring is sulfonylated using isopropylsulfonyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the sulfonylated phenyl ring with the piperidine derivative through a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve strong acids or bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
作用机制
The mechanism of action of 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
- 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
Uniqueness
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is unique due to the presence of the isopropylsulfonyl group, which may confer distinct steric and electronic properties compared to its methyl or ethyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
生物活性
The compound 2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C21H27NO4S2
- Molecular Weight : 421.6 g/mol
- CAS Number : 1797077-52-1
The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that it may exhibit:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .
- Neuroprotective Effects : Some derivatives have been studied for their ability to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's .
In Vitro Studies
In vitro experiments have demonstrated that the compound can inhibit the growth of several cancer cell lines, including those associated with non-small cell lung cancer (NSCLC). The mechanism appears to involve the inhibition of Na+/K(+)-ATPase activity, which is crucial for maintaining cellular ion homeostasis and promoting apoptosis in cancer cells .
Case Studies
- Anticancer Activity : A study evaluated the effects of related compounds on glioma cells, showing that they could inhibit cell growth significantly compared to standard treatments. The compounds operated through mechanisms that did not rely on inducing apoptosis directly but rather by disrupting cellular signaling pathways .
- Neuroprotective Studies : Another research effort focused on the neuroprotective properties of similar compounds in models of oxidative stress. The findings indicated that these compounds could reduce neuronal damage and improve survival rates in vitro .
Comparative Analysis
The following table summarizes the biological activities reported for various compounds related to the target molecule:
| Compound Name | Activity Type | Target Cell Lines | Mechanism of Action |
|---|---|---|---|
| Compound A | Antitumor | Glioma, NSCLC | Na+/K(+)-ATPase inhibition |
| Compound B | Neuroprotective | Neuronal cell lines | Reduction of oxidative stress |
| Target Compound | Antitumor & Neuroprotective | Various cancer lines, neuronal models | Inhibition of key signaling pathways |
属性
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S2/c1-15(2)26(23,24)18-7-5-16(6-8-18)14-20(22)21-11-9-17(10-12-21)19-4-3-13-25-19/h3-8,13,15,17H,9-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDUNJYZSUJRCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














